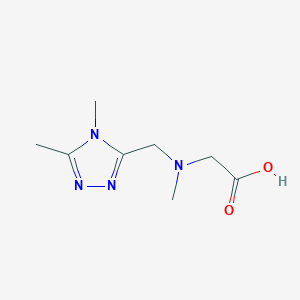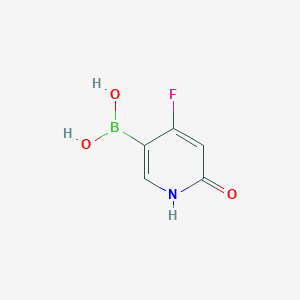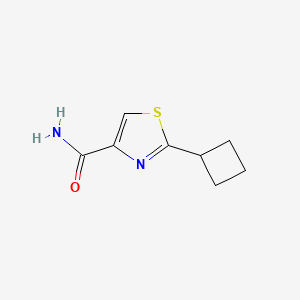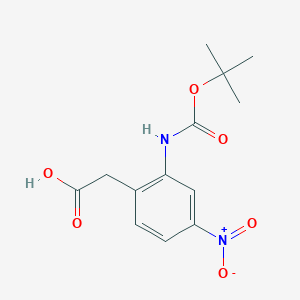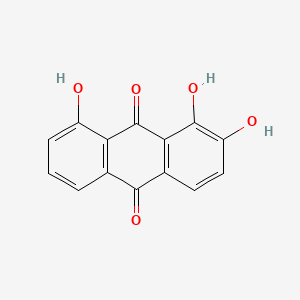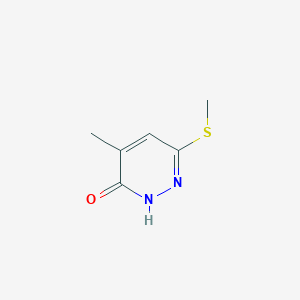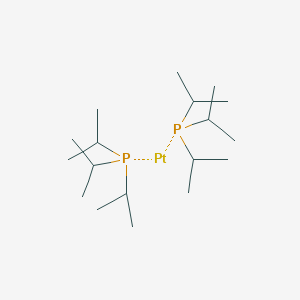
Bis(triisopropylphosphine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triisopropylphosphine)platinum is a coordination compound featuring platinum as the central metal atom coordinated to two triisopropylphosphine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(triisopropylphosphine)platinum typically involves the reaction of platinum(II) chloride with triisopropylphosphine under controlled conditions. One common method involves dissolving platinum(II) chloride in an appropriate solvent, such as dichloromethane, and then adding triisopropylphosphine. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triisopropylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of new platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(triisopropylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of bis(triisopropylphosphine)platinum involves its interaction with target molecules through coordination chemistry. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death. The compound’s ability to form stable complexes with various ligands makes it a versatile tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphine)platinum chloride: Another platinum-phosphine complex with different ligands.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triisopropylphosphine)nickel: A nickel analog with similar ligand coordination
Uniqueness
Bis(triisopropylphosphine)platinum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its steric and electronic characteristics differ from those of similar compounds, making it suitable for specialized applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
60648-71-7 |
|---|---|
Molekularformel |
C18H42P2Pt |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChI-Schlüssel |
UTJMZAMIFSDYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
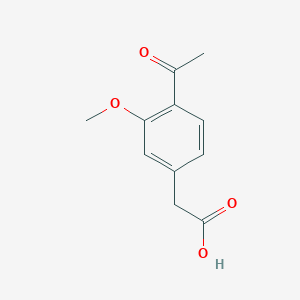
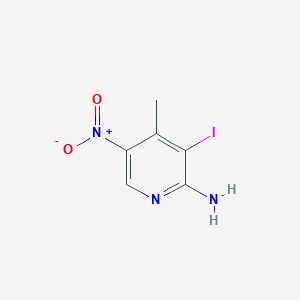
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
